molecular formula C18H15ClF3N3O B2541599 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile CAS No. 339029-74-2

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile

Cat. No. B2541599
CAS RN: 339029-74-2
M. Wt: 381.78
InChI Key: PSVUVGXPYNPSBD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound . It contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 . The presence of this group often imparts unique properties to the molecule, making it a subject of interest in various fields .

Scientific Research Applications

Agrochemicals and Pesticides

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile: serves as a crucial intermediate in the synthesis of agrochemicals and pesticides. For instance, it plays a pivotal role in the production of fluazifop , an herbicide used to control grassy weeds in crops. The compound’s unique structure contributes to its herbicidal activity, making it valuable for sustainable agriculture .

Fluorescent Probes and Imaging Agents

The fluorine atoms in this compound make it amenable to fluorescence studies. Researchers have explored its potential as a fluorescent probe for cellular imaging. By attaching fluorophores to the pyridine ring, they can visualize specific cellular processes and molecular interactions.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O/c19-15-10-14(18(20,21)22)11-24-16(15)17(12-23,13-4-2-1-3-5-13)25-6-8-26-9-7-25/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUVGXPYNPSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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